molecular formula C25H20N4O3S3 B2897587 ETHYL 4-PHENYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE CAS No. 671199-70-5

ETHYL 4-PHENYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2897587
CAS No.: 671199-70-5
M. Wt: 520.64
InChI Key: HIRUADAUTLATNF-UHFFFAOYSA-N
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Description

ETHYL 4-PHENYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring:

  • Thiophene core: A five-membered aromatic ring with sulfur atoms at positions 1 and 2.
  • Triazolothiazole moiety: A fused bicyclic system ([1,2,4]triazolo[3,4-b][1,3]thiazole) substituted with a phenyl group at position 3.
  • Sulfanyl acetamide linker: Connects the triazolothiazole to the thiophene via a thioether and amide bond.
  • Ethyl carboxylate ester: Enhances lipophilicity and modulates solubility.

Properties

IUPAC Name

ethyl 4-phenyl-2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S3/c1-2-32-23(31)21-18(16-9-5-3-6-10-16)13-33-22(21)26-20(30)15-35-25-28-27-24-29(25)19(14-34-24)17-11-7-4-8-12-17/h3-14H,2,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRUADAUTLATNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-PHENYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling with thiophene derivatives. Common reagents used in these reactions include arylisothiocyanates, aroylhydrazides, and various catalysts to facilitate bond formation .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-PHENYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 4-PHENYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-PHENYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to biological effects. For example, it may inhibit the growth of cancer cells by interfering with specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with related derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
ETHYL 4-PHENYL-2-[2-({5-PHENYL-TRIAZOLO[3,4-B]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE C₂₄H₂₀N₄O₃S₃ 532.63 g/mol Phenyl (triazolothiazole), ethyl ester Not explicitly reported; inferred antimicrobial/anti-inflammatory -
ETHYL 2-(3-(METHYLTHIO)-1,2,4-THIADIAZOL-5-YLTHIO)ACETAMIDO-4-PHENYLTHIAZOLE-5-CARBOXYLATE C₁₇H₁₆N₄O₃S₄ 452.59 g/mol Methylthio (thiadiazole), ethyl ester Not reported; similar synthesis pathway
3-(α-萘亚甲基)-6-芳基均三唑并[3,4-b]-1,3,4-噻二唑 (3-(α-Naphthylmethylene)-6-aryl-triazolothiadiazoles) Varies ~350–450 g/mol Naphthylmethylene, aryl groups Antimicrobial, plant growth regulation
3-Pyridyl-triazolothiadiazoles Varies ~300–400 g/mol Pyridyl substituents Vasodilation

Key Differences and Implications

  • Core Heterocycle: The target compound’s thiophene core differs from thiadiazole-based analogues (e.g., triazolothiadiazoles in ), which may alter electronic properties and binding affinity.
  • Substituent Effects :
    • The phenyl groups on both the triazolothiazole and thiophene rings increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .
    • Ethyl carboxylate vs. methyl esters (e.g., in ): Ethyl esters typically exhibit slower hydrolysis, prolonging bioavailability.

Biological Activity

Ethyl 4-phenyl-2-[2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfany)acetamido]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to consolidate findings from various studies regarding its pharmacological properties, including anticancer, anticonvulsant, and antiviral activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-triazole and thiazole rings. For instance:

  • Mechanism of Action : The presence of sulfur and nitrogen heterocycles in the structure enhances its ability to interact with biological targets. In vitro studies have shown that derivatives with these moieties exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. One study reported an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells for a related compound .
CompoundCell LineIC50 (μM)
5-(4-Chlorophenyl)-1,2,4-triazolidine-3-thioneHCT-1166.2
Compound 19 (N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides)A54927.3

Anticonvulsant Activity

The anticonvulsant properties of related thiazole derivatives have been documented extensively. One study indicated that compounds with para-halogen substitutions on the phenyl ring showed significant anticonvulsant action with effective doses lower than standard treatments .

CompoundEffective Dose (mg/kg)Comparison to Standard
Thiazole derivative<207x lower than ethosuximide

Antiviral Activity

Mercapto-substituted 1,2,4-triazoles have been noted for their antiviral properties. Their mechanisms often involve inhibiting viral replication and enhancing immune responses . The structural features that contribute to this activity include the presence of electron-donating groups which enhance interaction with viral proteins.

Structure-Activity Relationship (SAR)

The biological activity of ethyl 4-phenyl-2-[2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfany)acetamido]thiophene-3-carboxylate is influenced by several factors:

  • Substituents on the Phenyl Ring : The presence of electron-donating groups increases activity.
  • Heterocyclic Moieties : The combination of triazole and thiazole rings is crucial for enhancing biological efficacy.
  • Sulfur Atom : The sulfanyl group plays a significant role in the interaction with biological targets.

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

  • Anticancer Screening : A study screened a library of compounds against multicellular tumor spheroids to identify novel anticancer agents. The results indicated that compounds similar to ethyl 4-phenyl derivatives showed promising results in reducing tumor viability .
  • Anticonvulsant Testing : In vivo models were used to assess the anticonvulsant effects of thiazole-bearing compounds in comparison to established drugs like ethosuximide, demonstrating superior efficacy in some cases .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step protocols, including cyclocondensation, thioether formation, and amide coupling. Key steps include:

  • Triazole-thiadiazole core formation : Reacting substituted triazoles with thiadiazole precursors under reflux conditions (absolute ethanol, glacial acetic acid catalyst) .
  • Sulfanyl acetamido linkage : Introducing the sulfanyl group via nucleophilic substitution or thiol-ene reactions, optimized at 40–60°C with DMF as solvent .
  • Final esterification : Ethyl esterification of the thiophene carboxylate moiety using ethyl chloroformate in anhydrous dichloromethane . Validation : Monitor reaction progress via TLC/HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers confirm the structural integrity and purity post-synthesis?

Use a combination of:

  • Spectroscopic methods :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., phenyl groups at C4 of thiophene and C5 of triazole-thiadiazole) .
  • FT-IR : Confirm amide C=O stretches (~1650 cm⁻¹) and ester C-O stretches (~1250 cm⁻¹) .
    • Chromatographic analysis :
  • HPLC : Purity >95% with C18 columns (acetonitrile/water mobile phase) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How should molecular docking studies be designed to evaluate this compound’s bioactivity?

  • Target selection : Prioritize enzymes with triazole/thiadiazole-binding pockets (e.g., cyclooxygenase-2, bacterial dihydrofolate reductase) .
  • Software and parameters :
  • Docking tools : AutoDock Vina or Schrödinger Suite with OPLS4 force field.
  • Grid box : Center on active sites (e.g., COX-2: 20 ų box around Tyr385/Ser530) .
    • Validation : Compare docking scores (binding energy ≤ -8 kcal/mol) with known inhibitors and validate via MD simulations (100 ns trajectories) .

Q. How to resolve contradictions in bioactivity data across derivatives?

  • Structure-Activity Relationship (SAR) analysis :
Derivative ModificationBioactivity TrendPossible Mechanism
Electron-withdrawing groups (e.g., -NO₂) on phenyl rings↑ Antibacterial activityEnhanced membrane permeability
Bulkier substituents on triazole↓ CytotoxicitySteric hindrance reducing off-target interactions
  • Experimental validation :
  • Replicate assays under standardized conditions (e.g., MIC tests for antimicrobial activity).
  • Use isogenic cell lines to isolate target-specific effects .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity optimization :
  • LogP adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from ~4.5 to 3.0–3.5, enhancing aqueous solubility .
    • Metabolic stability :
  • Prodrug design : Mask ester groups with pH-sensitive protectors to delay hepatic hydrolysis .
    • In silico ADMET prediction : Use SwissADME or ADMETLab to predict bioavailability and toxicity risks .

Methodological Considerations

Q. How to analyze regioselectivity challenges in triazole-thiadiazole synthesis?

  • Mechanistic studies :
  • DFT calculations : Compare activation energies for competing pathways (e.g., N1 vs. N2 alkylation) .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation in the triazole ring .
    • Experimental controls : Vary reaction solvents (polar aprotic vs. protic) to favor specific intermediates .

Q. What analytical techniques are critical for detecting degradation products?

  • Forced degradation studies :
ConditionDegradation PathwayDetection Method
Acidic (0.1M HCl)Ester hydrolysisHPLC-MS (retention time shift + m/z change)
Oxidative (3% H₂O₂)Sulfur oxidationLC-QTOF (sulfoxide/sulfone product identification)
  • Stability-indicating methods : Develop validated HPLC protocols (ICH guidelines) with resolution >2 between peaks .

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